![molecular formula C15H8Cl3NO3 B2946617 methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate CAS No. 400739-82-4](/img/structure/B2946617.png)

methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

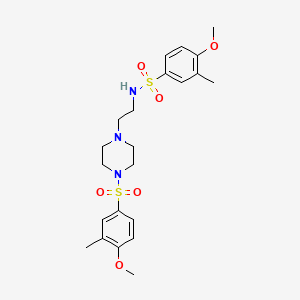

The compound is a complex organic molecule that contains a furan ring, a cyano group, a prop-2-enoate group, and a trichlorophenyl group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The cyano group consists of a carbon atom triple-bonded to a nitrogen atom. Prop-2-enoate is a carboxylate ester group, and trichlorophenyl refers to a phenyl group (a ring of six carbon atoms) with three chlorine atoms attached .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan ring, cyano group, prop-2-enoate group, and trichlorophenyl group would each contribute to the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups can influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Biorefinery Development

FPCs like the one you’ve mentioned are pivotal in the transition from traditional crude oil resources to biomass. This shift involves replacing chemical reactants and petroleum refineries with biorefineries . The compound could serve as an intermediate or end-product in the synthesis of various bio-based materials, contributing to sustainable industrial processes.

Synthesis of Chiral Molecules

The synthesis of chiral furans is an important area of research, particularly in pharmaceuticals where the chirality of a molecule can significantly affect its biological activity. FPCs provide a route to synthesize chiral compounds economically, which can lead to the development of new drugs and therapies .

Tyrosinase Inhibition and Melanogenesis

Derivatives of furan compounds have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin synthesis. This has implications for treatments of conditions related to pigmentation, such as melasma or age spots. The compound you’re interested in may act as a tyrosinase inhibitor, potentially leading to new skincare products .

Antipigmentation Agents

Continuing from the previous point, the inhibition of melanogenesis by furan derivatives can be utilized to develop antipigmentation agents. These agents can be used in cosmetic formulations to lighten skin tone or reduce the appearance of pigmentation disorders .

Catalysis

The compound could be used as a catalyst or a component in catalytic systems for various chemical reactions. This is particularly relevant in the conversion of biomass into valuable chemicals, where FPCs play a crucial role in enhancing the efficiency and selectivity of the reactions .

Material Science

FPCs can be used to create new materials with unique properties. For example, they can be incorporated into polymers to improve durability, flexibility, or other desired characteristics. The compound might be used to synthesize advanced materials for use in electronics, coatings, or as functional additives .

Mécanisme D'action

Based on the structure of the compound, it contains a tris(2,4,6-trichlorophenyl)methyl (ttm) acceptor and a furan-2-yl donor . These types of structures are often seen in luminescent materials used in organic light-emitting diodes (OLEDs) . The electron donating abilities of donor fragments are negatively associated with both the stability and photoluminescence quantum yield (PLQY) .

Safety and Hazards

Propriétés

IUPAC Name |

methyl (E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl3NO3/c1-21-15(20)8(7-19)4-10-2-3-13(22-10)14-11(17)5-9(16)6-12(14)18/h2-6H,1H3/b8-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTRTSXDDLFQDA-XBXARRHUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2Cl)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=C(O1)C2=C(C=C(C=C2Cl)Cl)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate](/img/structure/B2946535.png)

![2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2946536.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2946538.png)

![benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate](/img/structure/B2946539.png)

![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2946543.png)

![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2946545.png)

![1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2946547.png)

![2-Methoxyethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2946551.png)

![2-methyl-6-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one](/img/structure/B2946553.png)

![Methyl (E)-4-oxo-4-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]but-2-enoate](/img/structure/B2946557.png)